1-(3,4-Dimethylbenzyl)imidazole
Description
Structure
3D Structure
Properties
CAS No. |
70759-03-4 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]imidazole |
InChI |
InChI=1S/C12H14N2/c1-10-3-4-12(7-11(10)2)8-14-6-5-13-9-14/h3-7,9H,8H2,1-2H3 |
InChI Key |
ZQIMOEUCLLSGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CN=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3,4 Dimethylbenzyl Imidazole and Its Derivatives
Classical and Contemporary Approaches to Imidazole (B134444) Ring Construction
The synthesis of the imidazole core can be achieved through various classical and modern synthetic strategies. These methods often involve the formation of key carbon-nitrogen bonds to construct the heterocyclic ring.
Multicomponent Reaction (MCR) Strategies for 1-(3,4-Dimethylbenzyl)imidazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like this compound. nih.govacs.orgtandfonline.com A prominent example is the Debus-Radzisewski imidazole synthesis, a versatile method for preparing various imidazoles. youtube.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. youtube.com To synthesize this compound specifically, 3,4-dimethylbenzylamine (B87119) would be used as the primary amine component.
Another powerful MCR is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.comorganic-chemistry.org This reaction can be performed as a three-component reaction (vL-3CR) where an aldehyde, a primary amine (in this case, 3,4-dimethylbenzylamine), and TosMIC react to form the desired 1-substituted imidazole. organic-chemistry.org The reaction proceeds through the in-situ formation of an aldimine, followed by cycloaddition with TosMIC. organic-chemistry.org
Recent advancements in MCRs have also explored the use of various catalysts to improve yields and reaction conditions. For instance, copper-catalyzed MCRs of benzil (B1666583) or benzoin (B196080) with aldehydes and ammonium (B1175870) acetate (B1210297) have been developed for the synthesis of trisubstituted imidazoles. nih.gov While not directly producing this compound, these methods highlight the potential for catalytic MCRs in accessing diverse imidazole derivatives.
| Multicomponent Reaction | Reactants | Key Features |
| Debus-Radzisewski Synthesis | 1,2-Dicarbonyl, Aldehyde, 3,4-Dimethylbenzylamine | Versatile, commercial applications. youtube.com |
| van Leusen 3-Component Reaction | Aldehyde, 3,4-Dimethylbenzylamine, TosMIC | In-situ imine formation, good yields. mdpi.comorganic-chemistry.org |
| Copper-Catalyzed MCR | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Efficient for trisubstituted imidazoles. nih.gov |
Catalytic Protocols in N-Alkylation and Arylation of Imidazoles
The direct N-alkylation of the imidazole ring with a suitable benzyl (B1604629) halide is a common and straightforward method for synthesizing 1-substituted imidazoles. This reaction typically involves the deprotonation of the imidazole nitrogen with a base, followed by nucleophilic attack on the alkylating agent, such as 3,4-dimethylbenzyl chloride or bromide.
Various catalytic systems have been developed to facilitate this transformation under milder conditions and with improved selectivity. Phase transfer catalysts are often employed in the reaction of imidazoles with alkyl halides in the presence of a base. google.com The use of solid-supported bases, such as potassium hydroxide (B78521) on alumina, has also been shown to be an effective and reusable catalytic system for the N-alkylation of imidazoles. ciac.jl.cn
Furthermore, metal-free N-allylation and alkylation of imidazoles with Morita-Baylis-Hillman (MBH) alcohols and acetates have been developed, offering an alternative pathway that avoids the use of metal catalysts. nih.govbeilstein-journals.org For the synthesis of this compound, a process involving the reaction of an imidazole with benzyl alcohol in the presence of a carboxylic acid or its derivative as a catalyst has been patented. google.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to N-alkyl imidazoles. One such approach involves the use of continuous flow reactors. thalesnano.comresearchgate.net For example, the N-alkylation of imidazole with alcohols over a zeolite catalyst at high temperature and pressure in a flow system has been reported to be a highly efficient and selective method, with water being the only byproduct. thalesnano.comresearchgate.net This methodology could be adapted for the synthesis of this compound using 3,4-dimethylbenzyl alcohol.
The use of aqueous media is another green approach. An efficient method for the N-alkylation of imidazoles and benzimidazoles has been developed using an aqueous basic medium with sodium dodecyl sulfate (B86663) (SDS) as a surfactant. fao.org This method enhances the reaction rate by mitigating solubility issues and provides high yields of the alkylated product in a shorter time. fao.org
Regioselective Functionalization of the Imidazole Nucleus
Once the this compound scaffold is constructed, further functionalization of the imidazole ring can be achieved through various chemical transformations. The regioselectivity of these reactions is a key consideration.
Electrophilic Substitution Reactions on the Benzylimidazole System
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. baranlab.org However, the reactivity of the different carbon positions (C2, C4, and C5) can be influenced by the nature of the substituent at the N1 position. In the case of this compound, the benzyl group can influence the electron density distribution in the imidazole ring.
Generally, electrophilic substitution on the imidazole ring, such as halogenation and nitration, can occur. youtube.com The precise position of substitution will depend on the reaction conditions and the directing effects of the N-benzyl group. For the broader benzimidazole (B57391) system, it has been noted that positions 4, 5, 6, and 7 are susceptible to electrophilic substitution. chemicalbook.com
The Friedel-Crafts reaction, a classic electrophilic aromatic substitution, allows for the introduction of alkyl or acyl groups onto an aromatic ring. uomustansiriyah.edu.iq While direct Friedel-Crafts reactions on the imidazole ring itself can be challenging due to the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst, functionalization of the benzyl ring of this compound via electrophilic substitution is a plausible pathway.
Nucleophilic Reactions Involving Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms with different chemical environments. The N1-nitrogen is part of a secondary amine-like structure (in the parent imidazole) and is the site of alkylation to form compounds like this compound. The N3-nitrogen is a pyridine-like nitrogen and possesses a lone pair of electrons, making it nucleophilic.
This nucleophilicity allows for further reactions. For instance, the N3-nitrogen can be quaternized by reaction with an alkyl halide to form an imidazolium (B1220033) salt. nih.gov This transformation is a key step in the synthesis of ionic liquids and N-heterocyclic carbene (NHC) precursors. nih.gov
Derivatization Strategies for Structural Elucidation and Activity Modulation
The modification of the this compound core is crucial for both confirming its structure and for tuning its biological or material properties. Key strategies would involve alterations to the benzyl moiety and the integration of the entire molecule into larger, hybrid structures.
Synthesis of Novel Analogues Bearing Varied Substituents on the Benzyl Moiety
This established procedure suggests a straightforward pathway for creating a diverse library of analogues of this compound. By substituting 3,4-dimethylbenzyl halides with other halogenated, alkylated, or functionalized benzyl halides, a range of derivatives can be produced. The general reaction scheme is presented below:
Table 1: Proposed Synthesis of Benzyl-Substituted this compound Analogues
| Starting Benzyl Halide | Resulting Analogue | Potential Substituent Effects |
| 3,4-Dichlorobenzyl bromide | 1-(3,4-Dichlorobenzyl)imidazole | Electron-withdrawing, altering electronic properties |
| 4-Nitrobenzyl bromide | 1-(4-Nitrobenzyl)imidazole | Strong electron-withdrawing, potential for further reduction |
| 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl)imidazole | Electron-donating, modifying solubility and hydrogen bonding |
| 2,3-Dimethylbenzyl chloride | 1-(2,3-Dimethylbenzyl)imidazole | Altering steric hindrance and lipophilicity |
Incorporation of this compound into Hybrid Chemical Architectures
The integration of the this compound unit into larger, hybrid molecules is a key strategy for developing new therapeutic agents or functional materials. The imidazole scaffold is a common feature in medicinal chemistry, and its derivatives are often combined with other pharmacologically active moieties to create hybrid drugs with potentially enhanced efficacy or novel mechanisms of action.
A relevant example is the synthesis of imidazole-1,3,4-thiadiazole hybrids. In these structures, an imidazole-containing fragment is linked to a 1,3,4-thiadiazole (B1197879) core, often through a flexible or rigid linker. While not specifically involving this compound, the general principles of molecular hybridization are applicable. For instance, a carboxylic acid functionalized 1,3,4-thiadiazole could be coupled with a hydroxyl-terminated linker attached to the imidazole nitrogen.
Another approach involves the use of click chemistry, a set of powerful and reliable reactions for joining molecular building blocks. An azide-functionalized derivative of this compound could be "clicked" onto an alkyne-containing scaffold, or vice versa, to rapidly generate complex hybrid structures.
Table 2: Potential Hybrid Architectures Incorporating this compound
| Hybridization Partner | Linkage Strategy | Potential Application |
| 1,3,4-Thiadiazole | Amide bond formation | Antimicrobial or anticancer agents |
| Triazole (via Click Chemistry) | Triazole ring formation | Diverse medicinal chemistry applications |
| Coumarin | Ether or alkyl chain linkage | Fluorescent probes or photodynamic therapy agents |
| Benzoxazepine | Fusion of the imidazole and benzoxazepine rings | Neurologically active compounds |
These derivatization strategies, extrapolated from the synthesis of related compounds, provide a foundational framework for the future exploration and application of this compound in various scientific and technological fields. The systematic application of these methods would undoubtedly lead to a deeper understanding of its chemical properties and unlock its potential for novel applications.
Advanced Spectroscopic and Analytical Characterization of 1 3,4 Dimethylbenzyl Imidazole
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Assignments for Structural Confirmation
Proton (¹H) NMR spectroscopy of 1-(3,4-Dimethylbenzyl)imidazole allows for the precise assignment of each proton in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons of the 3,4-dimethylbenzyl group and the imidazole (B134444) ring resonate in distinct regions of the spectrum.
The protons on the imidazole ring are anticipated to appear at lower field due to the electron-withdrawing nature of the nitrogen atoms. The proton at the C2 position is typically the most deshielded. The benzylic protons (CH₂) serve as a key indicator, appearing as a singlet, and its chemical shift confirms the connection between the benzyl (B1604629) and imidazole moieties. The two methyl groups on the benzene (B151609) ring will also present as distinct singlets.
A hypothetical ¹H NMR data table based on known values for similar structures is presented below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Imidazole H-2 | ~7.8 | s | 1H |
| Imidazole H-4/H-5 | ~7.2 | m | 2H |
| Benzyl CH₂ | ~5.1 | s | 2H |
| Aromatic H (benzyl) | ~6.9-7.1 | m | 3H |
| Methyl (CH₃) | ~2.2 | s | 6H |
Carbon (¹³C) NMR and Two-Dimensional NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the imidazole and benzyl rings, as well as the benzylic and methyl carbons, can be predicted.
To definitively assign each proton and carbon signal and to establish through-bond and through-space correlations, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons, while HSQC correlates directly bonded proton and carbon atoms.
A predicted ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Imidazole C-2 | ~137 |
| Imidazole C-4 | ~129 |
| Imidazole C-5 | ~119 |
| Benzyl CH₂ | ~50 |
| Aromatic C (quaternary, benzyl) | ~137, ~136, ~133 |
| Aromatic CH (benzyl) | ~130, ~127, ~124 |
| Methyl (CH₃) | ~19 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and providing insights into its structural integrity through fragmentation analysis. The molecular formula of the compound is C₁₂H₁₄N₂.
Upon ionization, a molecular ion peak [M]⁺ corresponding to the exact molecular weight would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern in the mass spectrum can also be predicted. A common fragmentation pathway would involve the cleavage of the benzyl-imidazole bond, leading to the formation of a stable tropylium-like ion from the dimethylbenzyl moiety and a fragment corresponding to the imidazole ring.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Around 3100-3000 cm⁻¹
C-H stretching (aliphatic - CH₂ and CH₃): Around 2950-2850 cm⁻¹
C=N and C=C stretching (imidazole and benzene rings): In the range of 1600-1450 cm⁻¹
C-N stretching: Around 1360-1250 cm⁻¹
C-H out-of-plane bending (aromatic): In the fingerprint region below 900 cm⁻¹, which can be indicative of the substitution pattern on the benzene ring.
X-ray Crystallography in the Determination of Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
This technique would elucidate the relative orientation of the imidazole and the 3,4-dimethylbenzyl rings. Furthermore, it would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or hydrogen bonding, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and its potential interactions in a biological or material context.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 3,4 Dimethylbenzyl Imidazole Analogues
Influence of the 3,4-Dimethylphenyl Group on Ligand-Target Interactions
The 3,4-dimethylphenyl moiety is a critical component that significantly influences how a ligand binds to its biological target. The two methyl groups on the phenyl ring are electron-donating groups (EDGs) that can modulate the electronic and steric properties of the molecule. mdpi.com
The presence of methyl groups at the 3 and 4 positions increases the hydrophobicity of this portion of the molecule. mdpi.com This enhanced lipophilicity can promote favorable hydrophobic interactions within a target's binding pocket, potentially displacing water molecules and increasing binding affinity. The specific positioning of these methyl groups can also be crucial for fitting into well-defined sub-pockets of a receptor.
| Substituent Feature | Influence on Interaction | Potential Effect on Binding |
| Dimethyl Groups | Increase Lipophilicity | Enhanced hydrophobic interactions with nonpolar residues in the binding site. |
| Electron-Donating Nature | Modulates Ring Electron Density | Can strengthen cation-π interactions with positively charged amino acid residues. |
| Steric Bulk | Dictates Conformational Fit | The size and position of the methyl groups can either improve or hinder the fit into the target's binding pocket. |
Role of the Benzyl (B1604629) Linker in Determining Conformational Flexibility and Binding Affinity
Conversely, a rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding. However, if this pre-organized conformation does not match the optimal geometry for the binding site, a rigid linker can introduce strain and weaken the interaction. nih.gov Therefore, the ideal linker strikes a balance between providing sufficient flexibility to achieve an optimal binding pose and maintaining enough rigidity to minimize the entropic penalty. nih.gov The energetic and structural effects of the linker can have a significant impact on binding affinity even when the terminal fragments are optimally positioned. nih.gov
| Linker Characteristic | Implication for Binding | Reference Principle |
| Flexibility | Allows exploration of different binding poses to find an optimal fit. | Can lead to a significant entropic penalty upon binding, potentially reducing affinity. nih.gov |
| Rigidity | Reduces the entropic cost of binding by pre-organizing the molecule. | May introduce strain if the fixed conformation is not ideal for the binding site. nih.gov |
| Length | Determines the distance between the phenyl and imidazole (B134444) pharmacophores. | Must be optimal to correctly position the interacting groups within the target's active site. |
Modulation of Imidazole N1-Substitution on Theoretical Biological Engagement
The imidazole ring is a versatile heterocyclic moiety common in medicinal chemistry due to its unique properties. researchgate.net It is an aromatic heterocycle and, thanks to its amphoteric nature, can act as a hydrogen bond donor (via the N-H in a protonated state or unsubstituted ring) and a hydrogen bond acceptor (via the lone pair on the sp2-hybridized nitrogen). rsc.org In 1-(3,4-Dimethylbenzyl)imidazole, the N1 atom is substituted, which directly impacts its interaction potential.
The substitution at the N1 position with the dimethylbenzyl group is a key structural feature. This substitution pattern is crucial as the nature of the group at N1 can influence the electronic properties of the entire imidazole ring. nih.gov This, in turn, affects the ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking with aromatic residues of the target protein.
Studies on other N-substituted imidazole derivatives have shown that modifying the N1 substituent is a viable strategy for tuning biological activity. nih.gov The stability of complexes involving imidazole derivatives can be crucial for their activity; for instance, in certain anticancer agents, the ligand must remain bound to a metal center until it reaches its biological target. nih.gov The N1-benzyl group provides a stable linkage while positioning the dimethylphenyl group for specific interactions.
Impact of Substituent Electronic and Steric Properties on Molecular Recognition
The electronic and steric properties of substituents are fundamental drivers of molecular recognition. researchgate.net In the case of this compound analogues, modifications to either the phenyl ring or the imidazole ring can drastically alter biological activity.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring modifies its electron density. EDGs, such as the two methyl groups in the parent compound, increase the electron density of the phenyl ring, which can enhance interactions like cation-π stacking. mdpi.com Conversely, adding EWGs (e.g., halogens, nitro groups) would decrease the ring's electron density, potentially favoring different types of interactions. The electronic properties of substituents on the imidazole ring also influence its aromaticity and reactivity. researchgate.net
Steric Effects: The size and shape of substituents (steric hindrance) dictate how well a molecule can fit into its binding site. nih.gov While the methyl groups on the phenyl ring add some bulk, they are relatively small. Replacing them with larger groups (e.g., tert-butyl) or smaller atoms (e.g., hydrogen) would significantly alter the molecule's shape and its complementarity with the target. Steric clashes can prevent optimal binding, while well-placed bulky groups can create favorable van der Waals interactions and increase affinity.
| Property | Effect of Modification | Example |
| Electronic (EDG) | Increases electron density of the phenyl ring. | The two methyl groups in this compound enhance hydrophobicity. mdpi.com |
| Electronic (EWG) | Decreases electron density of the phenyl ring. | A nitro substituent on an imidazole ring can alter photophysical properties. nih.gov |
| Steric (Bulk) | Affects the fit within the binding pocket. | Larger substituents may cause steric hindrance or improve van der Waals contacts. nih.gov |
| Steric (Shape) | Influences overall molecular conformation. | The relative position of substituents (e.g., 2,3-dimethyl vs. 3,4-dimethyl) can change the preferred orientation in the binding site. acs.org |
Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR studies can predict the activity of novel derivatives and guide synthetic efforts.
The process begins with the calculation of molecular descriptors for a series of known analogues. These descriptors quantify various physicochemical properties, including:
Electronic Descriptors: Partial charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric Descriptors: Molecular volume, surface area, and shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Once calculated, statistical methods are used to build a mathematical model that links these descriptors to the observed biological activity. Common methods include Multiple Linear Regression (MLR) for linear relationships and machine learning approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) for non-linear relationships. nih.gov For imidazole-containing inhibitors, descriptors related to volume, shape, and polarity have been shown to be important for their activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective. nih.gov These techniques map the steric and electrostatic fields around a set of aligned molecules, generating contour maps that highlight regions where modifications would likely increase or decrease activity. This provides intuitive, visual feedback for designing more potent compounds. nih.gov
Molecular Mechanism of Action and Theoretical Biological Target Interactions of 1 3,4 Dimethylbenzyl Imidazole Derivatives
Enzyme Inhibition Profiles and Kinetics of Imidazole-Based Structures
Imidazole (B134444) derivatives have been extensively studied for their potential to inhibit a wide range of enzymes, demonstrating diverse profiles and kinetics that are crucial for their therapeutic applications.
Studies on Specific Enzyme Targets (e.g., Kinases, Methyltransferases, Aromatase, Cholinesterases)
Research has identified several key enzyme targets for imidazole-based structures, highlighting their potential in treating various diseases.
Aromatase: Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-positive breast cancer as it is involved in estrogen biosynthesis. rasayanjournal.co.in Several studies have demonstrated the efficacy of imidazole derivatives as aromatase inhibitors. rasayanjournal.co.inrsc.org For instance, novel chalcone (B49325) derivatives containing an imidazole ring have been synthesized and evaluated for their aromatase inhibitory activity. rasayanjournal.co.in In one study, a series of new hybrid derivatives combining an imidazole ring with a thiazolylhydrazone structure were developed as dual aromatase and MAO-B inhibitors for breast cancer. rsc.org Compound 2e from this series showed significant aromatase inhibitory activity with an IC₅₀ value of 0.020 ± 0.002 μM, comparable to the standard drug letrozole (B1683767) (IC₅₀ of 0.021 ± 0.002 μM). rsc.org Similarly, another study on benzimidazole-triazolothiadiazine derivatives identified compounds 5e and 5m as potent aromatase inhibitors, with activities similar to letrozole. mdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary strategy for managing Alzheimer's disease. nih.govresearchgate.net A series of 1,3-dimethylbenzimidazolinone derivatives were synthesized and evaluated as cholinesterase inhibitors. nih.gov Compounds 15b and 15j from this series displayed submicromolar IC₅₀ values for AChE (0.39 ± 0.11 µM) and BChE (0.16 ± 0.04 µM), respectively. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov Furthermore, imidazole-thiazole hybrids have been designed to inhibit both AChE and BuChE. researchgate.net
Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.govgoogle.com Imidazole-based derivatives have emerged as promising kinase inhibitors. A novel series of 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives were synthesized and showed antiproliferative activities against human melanoma cell lines. nih.gov Notably, compound 2t was identified as a potent and selective C-Raf inhibitor. nih.gov Another study focused on imidazole-4-N-acetamide derivatives as selective inhibitors of Cyclin-Dependent Kinases (CDKs), with compound 2 demonstrating the highest inhibitory potency against several CDK/cyclin complexes. nih.gov A broader screening of a library of 484 imidazole-based candidate inhibitors against 24 different protein kinases identified six derivatives with high potential to differentiate between various kinases. nih.gov
Other Enzymes: The inhibitory activity of imidazole derivatives extends to other enzymes as well. For example, some hybrid imidazole derivatives have been shown to inhibit monoamine oxidase-B (MAO-B), with compound 2e exhibiting an IC₅₀ value of 0.045 ± 0.002 μM. rsc.org In the realm of antifungal agents, imidazole derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. nih.gov They also affect the synthesis of triglycerides and phospholipids. nih.gov
| Compound/Derivative Class | Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hybrid Imidazole-Thiazolylhydrazone (Compound 2e) | Aromatase | 0.020 ± 0.002 | rsc.org |
| Letrozole (Reference) | Aromatase | 0.021 ± 0.002 | rsc.org |
| Benzimidazole-Triazolothiadiazine (Compound 5e) | Aromatase | Similar to Letrozole | mdpi.com |
| 1,3-Dimethylbenzimidazolinone (Compound 15b) | Acetylcholinesterase (AChE) | 0.39 ± 0.11 | nih.gov |
| 1,3-Dimethylbenzimidazolinone (Compound 15j) | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 | nih.gov |
| 1,4-dihydropyrazolo[4,3-d]imidazole phenyl urea (B33335) (Compound 2t) | C-Raf Kinase | Potent and Selective | nih.gov |
| Hybrid Imidazole-Thiazolylhydrazone (Compound 2e) | Monoamine Oxidase-B (MAO-B) | 0.045 ± 0.002 | rsc.org |
Investigation of Binding Site Characteristics and Allosteric Modulation
The mechanism of enzyme inhibition by imidazole derivatives often involves direct interaction with the enzyme's active site. For instance, the azole group in certain aromatase inhibitors is thought to bind to the heme group of the enzyme. rsc.org Molecular docking studies have been employed to elucidate the interactions of these compounds with the active sites of enzymes like aromatase and MAO-B. rsc.org
Beyond direct competitive inhibition, some imidazole derivatives have been found to act as allosteric modulators, binding to a site on the enzyme distinct from the active site to modulate its activity. A study on 1H-imidazo[4,5-c]quinolin-4-amine derivatives identified them as allosteric modulators of the human A₃ adenosine (B11128) receptor. nih.gov Specifically, substitutions at the 4- and 2-positions of the imidazoquinoline core led to compounds that could allosterically enhance the efficacy of an A₃AR agonist. nih.gov This suggests that the allosteric and orthosteric inhibitory effects can be structurally separated, opening avenues for designing derivatives with enhanced positive or negative allosteric activity. nih.gov Another example includes the development of a selective M₄ positive allosteric modulator based on a 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold. nih.gov
Ligand-Receptor Binding Dynamics and Selectivity in In Vitro Systems
The binding affinity and selectivity of imidazole derivatives are critical determinants of their therapeutic potential and safety profiles. Studies on the binding of simple imidazole molecules, such as imidazole itself, 1-methylimidazole, and 4-nitroimidazole, to yeast cytochrome c peroxidase revealed weak binding affinities. nih.gov
In contrast, more complex imidazole derivatives have been developed to achieve high potency and selectivity for specific receptor subtypes. For example, a series of N-substituted 4-amino-2,2-diphenylbutyramide derivatives featuring a 2-methylimidazole (B133640) ring were found to be potent and selective antagonists for M₁ and M₃ muscarinic receptor subtypes. nih.gov The selectivity of kinase inhibitors is also a major area of research, with studies dedicated to identifying imidazole-based compounds that can effectively differentiate between various kinases, thereby reducing off-target effects. nih.gov
Modulation of Intracellular Signaling Pathways at a Biochemical Level
The biological effects of 1-(3,4-Dimethylbenzyl)imidazole derivatives are often mediated through the modulation of key intracellular signaling pathways. In the context of leukemia, certain imidazole derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway. nih.govnih.gov Their anti-proliferative effects were linked to the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. nih.govnih.gov
In the realm of antifungal activity, imidazole derivatives inhibit the transformation of Candida albicans blastospores into their invasive mycelial form. nih.gov This inhibition is a crucial factor in allowing the host's defense mechanisms to clear the infection. nih.gov
Theoretical Contributions to Oxidative Stress Pathways and Cellular Processes
Theoretical and computational studies have provided valuable insights into the mechanisms of action of imidazole derivatives, including their role in oxidative stress pathways. Some imidazole-based cholinesterase inhibitors have demonstrated neuroprotective effects against oxidative damage induced by hydrogen peroxide (H₂O₂) in PC12 cells. nih.gov This antioxidant activity suggests a multifunctional therapeutic potential for these compounds in neurodegenerative diseases. nih.gov
The antifungal mechanism of imidazoles also involves the induction of oxidative stress. It is suggested that changes in oxidative and peroxidative enzyme activities within fungal cells lead to an accumulation of toxic levels of hydrogen peroxide, which contributes to the deterioration of subcellular organelles and ultimately, cell necrosis. nih.gov
Furthermore, theoretical studies have explored the decomposition of nitroimidazole-based energetic materials, providing a fundamental understanding of their chemical reactivity. nih.gov These studies, using quantum chemical theory, have elucidated the role of conical intersections in the decomposition mechanism and the generation of reactive species like nitric oxide (NO). nih.gov
Computational Chemistry and in Silico Modeling of 1 3,4 Dimethylbenzyl Imidazole
Molecular Docking Simulations for Prediction of Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jchr.orgresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. It involves sampling different conformations of the ligand within the binding site of the protein and scoring them to identify the most stable complex.
A targeted search of scientific literature did not yield any specific molecular docking studies performed on 1-(3,4-Dimethylbenzyl)imidazole. While numerous studies detail the docking of other imidazole (B134444) derivatives into the active sites of various protein targets, there are no published binding energy values, interaction profiles, or data tables for this particular compound. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations could provide insights into its conformational flexibility, stability of different poses, and how it interacts with its environment, such as a solvent or a biological membrane. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles change over time.
Despite the common application of MD simulations to understand the behavior of small molecules and their protein complexes, no specific studies detailing molecular dynamics simulations for this compound were found in the reviewed literature. Consequently, there are no available data on its conformational stability or dynamic behavior from such simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. bohrium.com These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity based on its electronic makeup.
No specific quantum chemical calculation studies for this compound have been published. Therefore, data on its electronic structure and reactivity parameters are not available.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.
Specific HOMO-LUMO energy values and the corresponding energy gap for this compound are not available in the public scientific literature.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, which is crucial for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems.
A search for MEP maps or charge distribution analyses for this compound did not yield any specific results or corresponding data tables.
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models are then used as templates in virtual screening campaigns to identify new compounds from large databases that are likely to be active.
There are no published pharmacophore models that have been developed based on the structure of this compound, nor has it been identified as a hit in virtual screening campaigns based on existing pharmacophores for relevant biological targets. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Prediction Only)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govmdpi.comnih.gov These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics. Parameters often predicted include solubility, permeability, metabolic stability, and potential for toxicity.
A comprehensive search of scientific databases yielded no specific studies on the in silico ADME prediction for this compound. Therefore, no data tables of its predicted ADME properties are available in the literature.
Theoretical Studies on Interactions with Material Surfaces (e.g., Nanomaterials)
The interaction of imidazole-based compounds with various material surfaces is a significant area of research, particularly in fields like corrosion inhibition, catalysis, and sensor technology. While specific theoretical studies on the interaction of this compound with nanomaterial surfaces are not extensively documented in publicly available literature, the computational methodologies and general principles can be understood from studies on analogous compounds, such as other imidazole and benzimidazole (B57391) derivatives. These studies provide a robust framework for predicting and analyzing the nature of such interactions.
Computational techniques, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the mechanisms of interaction at the atomic and molecular level. researchgate.netresearchgate.net These methods can predict the adsorption behavior, binding energies, and electronic properties of organic molecules on material surfaces.
Adsorption on Carbon Nanotubes (CNTs)
Carbon nanotubes are a class of nanomaterials that have been theoretically studied for their interaction with imidazole derivatives. rsc.orgnih.gov Theoretical studies on the functionalization of CNTs with imidazole derivatives suggest that both covalent and non-covalent interactions can occur. rsc.orgnih.gov In the case of non-covalent interactions, π-π stacking between the imidazole ring and the graphitic surface of the CNT is a primary mode of adsorption. mdpi.com
For a molecule like this compound, it is hypothesized that the imidazole ring and the dimethylbenzyl group would both contribute to the adsorption on a CNT surface. The imidazole moiety can engage in π-π stacking, while the benzyl (B1604629) group can also interact with the CNT surface through similar π-electron interactions.
Interaction with Metal Surfaces
Theoretical studies on the interaction of benzimidazole derivatives with metal surfaces, often in the context of corrosion inhibition, reveal that the adsorption is primarily driven by the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the imidazole ring with the d-orbitals of the metal atoms. researchgate.netnih.gov This leads to the formation of a protective layer on the metal surface.
For this compound, a similar mechanism can be expected. The nitrogen atoms of the imidazole ring would act as active centers for adsorption onto a metal surface. The presence of the dimethylbenzyl group could further influence the orientation and packing of the molecules on the surface, potentially enhancing the surface coverage.
Computational Parameters and Predicted Findings
Theoretical studies typically calculate several quantum chemical parameters to describe the interaction between a molecule and a surface. These include the adsorption energy (Eads), the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO).
A more negative adsorption energy indicates a stronger interaction between the molecule and the surface. The EHOMO is related to the electron-donating ability of the molecule, while the ELUMO is related to its electron-accepting ability. A smaller energy gap suggests a higher reactivity of the molecule.
While specific data for this compound is not available, the following table provides a hypothetical representation of the kind of data that would be generated from a DFT study on its interaction with a representative nanomaterial surface, based on findings for similar molecules.
Table 1: Hypothetical DFT Calculation Results for Adsorption of this compound on a Graphene Surface
| Parameter | Value |
| Adsorption Energy (Eads) | -1.5 to -2.5 eV |
| EHOMO | -5.0 to -6.0 eV |
| ELUMO | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | 3.0 to 4.0 eV |
| Charge Transfer (q) | 0.1 to 0.3 e⁻ |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only. It is based on typical values observed for similar imidazole derivatives in the literature and does not represent experimental or calculated data for this compound.
Molecular Dynamics Simulations
Molecular dynamics simulations can provide insights into the dynamic behavior of this compound molecules on a material surface over time. nih.gov These simulations can reveal information about the orientation, conformation, and diffusion of the molecules on the surface, as well as the structure of the adsorbed layer. For instance, MD simulations could predict whether the molecules lie flat on the surface, maximizing π-π interactions, or adopt a more tilted orientation.
Emerging Research Avenues and Future Directions for 1 3,4 Dimethylbenzyl Imidazole
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of imidazole (B134444) derivatives is continually evolving, with a strong emphasis on green chemistry principles to enhance efficiency and reduce environmental impact. nih.gov Traditional methods are often being replaced by more sustainable approaches that offer high yields, shorter reaction times, and easier work-ups. nih.gov
Modern synthetic strategies applicable to 1-(3,4-Dimethylbenzyl)imidazole and its analogs include:
Nano-Catalysis: The use of nano-catalysts, such as zinc oxide nanoparticles (ZnO-NPs) or magnetic nanoparticles (Fe3O4 MNPs), has shown significant promise. nih.govnih.gov These catalysts can facilitate one-pot, multi-component reactions under milder conditions, often leading to high yields in shorter time frames. nih.govnih.gov For instance, a nano-catalyzed approach for synthesizing 2-substituted 1H-benzimidazoles demonstrated higher yields and the advantage of a recyclable catalyst. nih.gov
Microwave and Ultrasonic Irradiation: Microwave-assisted synthesis and ultrasonic irradiation are energy-efficient techniques that can dramatically accelerate reaction rates. nih.govnih.gov A study on the synthesis of novel imidazole derivatives via a one-pot, four-component reaction under microwave irradiation reported satisfactory yields (86%-92%) and significantly reduced reaction times (9-14 minutes). nih.gov
Green Solvents and Catalysts: The move away from toxic organic solvents towards greener alternatives is a key trend. nih.gov Research into catalysts like 3-(N-morpholino)propane sulfonic acid (MOPS) highlights the potential for recyclable and environmentally benign options in imidazole synthesis. nih.gov
Table 1: Comparison of Synthetic Strategies for Imidazole Derivatives
| Strategy | Catalyst Example | Key Advantages | Typical Reaction Time | Yield | Ref |
| Nano-Catalysis | Fe3O4 MNPs, ZnO-NPs | Recyclable catalyst, high yields, mild conditions | 8-15 minutes | Up to 97% | nih.govnih.gov |
| Microwave-Assisted | None specified | Rapid heating, short reaction times, high yields | 9-14 minutes | 86-92% | nih.gov |
| Ultrasonic Irradiation | Zirconium(IV) dichloride | Shorter times, high efficiency, simple procedure | Varies | Up to 93% | nih.gov |
| Conventional Reflux | Triethylamine | Standard laboratory procedure | 8 hours | Varies | nih.gov |
Exploration of Undiscovered Theoretical Biological Targets and Mechanistic Insights
While the biological activities of many imidazole derivatives are known, the precise molecular mechanisms and full range of potential targets are still under investigation. consensus.appontosight.ai Computational methods are proving invaluable in this exploratory phase.
Molecular Docking and Quantum Studies: High-level quantum computational studies and molecular docking are being used to predict the stability, reactivity, and drug-likeness of imidazole derivatives. consensus.appasianpubs.org These studies can identify potential interactions with various cancer-related proteins, such as EGFR (Epidermal Growth Factor Receptor) and Bcr-Abl protein kinase. consensus.appnih.govmdpi.com For example, a study on methyl-imidazole derivatives showed good theoretical biological activities against cancer proteins with PDB IDs 3F66, 4XVE, 1XF0, and 5Y8Y. consensus.appasianpubs.org
Mechanistic Elucidation: Understanding the electronic properties, such as the HOMO-LUMO energy gap, provides insights into the reactivity of these molecules. consensus.appresearchgate.net This knowledge is crucial for designing compounds that can effectively interact with specific biological targets. For instance, the introduction of different substituents on the imidazole ring can tune its electronic properties and ability to bind with enzymes and receptors. mdpi.com Research on certain imidazole derivatives has highlighted their potential to induce apoptosis (programmed cell death) in cancer cells by interfering with DNA replication and repair processes. mdpi.com
Application as Probes in Biochemical Research and Diagnostics
The unique structure of the imidazole ring makes it an excellent candidate for developing chemosensors and biochemical probes. uminho.pt The nitrogen atoms in the ring can coordinate with metal ions, while the N-H group can form hydrogen bonds, allowing for selective analyte detection. uminho.pt
Fluorescent Probes: Imidazole derivatives can be designed as fluorescent probes that signal the presence of specific ions through changes in their optical properties, such as fluorescence quenching or enhancement. uminho.ptresearchgate.net A novel 2,4,5-triheteroarylimidazole was shown to exhibit a fluorescent response upon interaction with ions like Fe2+, Sn2+, Fe3+, Al3+, and Cu2+. uminho.pt Another imidazole derivative was synthesized as a "turn-off" fluorescent probe for the highly sensitive and selective detection of the Ce4+ ion. researchgate.net
Diagnostic Tools: Beyond ion detection, imidazole derivatives have potential in medical imaging. By attaching radioactive isotopes to imidazole molecules, they could be used to visualize tumors or other abnormal tissues within the body. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govyoutube.com
Virtual Screening and Generative Design: ML classifiers can be trained to distinguish between active and inactive molecules with high accuracy, significantly reducing the number of candidates that need to be synthesized and tested experimentally. nih.gov Generative AI models can go a step further by designing entirely new molecules (de novo design) with desired properties, such as high affinity for a specific protein target. youtube.comresearchgate.net These models can take a protein's binding site as input and generate novel molecular structures predicted to bind to it effectively. youtube.com
ADMET Prediction: A critical part of drug design is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net In silico tools and ML models are increasingly used to assess these pharmacokinetic properties early in the design phase, helping to prioritize candidates with favorable drug-like characteristics. researchgate.netresearchgate.net
Table 2: Applications of AI/ML in Imidazole Derivative Design
| AI/ML Application | Description | Potential Impact for this compound | Ref |
| Virtual Screening | Uses ML classifiers to rapidly screen large libraries of virtual compounds to identify potential binders to a target. | Efficiently identify potential biological targets from large protein databases. | nih.gov |
| Generative Models | Designs novel molecules from scratch based on desired properties or a target binding site. | Create new derivatives with potentially higher efficacy or better selectivity. | youtube.comresearchgate.net |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties of a compound using computational models. | Prioritize designs with a higher probability of success in later-stage development. | researchgate.netresearchgate.net |
| Scaffold Hopping | Identifies new molecular scaffolds that retain the desired biological activity of the original compound. | Discover structurally novel compounds that maintain or improve upon the activity of the benzylimidazole core. | researchgate.net |
Potential Role in Catalysis and Advanced Materials Science
The utility of imidazole derivatives extends beyond pharmacology into the realms of catalysis and materials science. uminho.pt
Organic Catalysts: Imidazole derivatives can act as efficient organic catalysts for various chemical reactions. They are particularly noted for their role in acyl transfer processes, mimicking the function of catalytic residues in some enzymes. researchgate.net
Ligands and Precursors: The imidazole moiety serves as an important ligand in metalloenzymes and as a precursor for N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic catalysis. Recently, a cooperative bimetallic radical catalytic system utilizing an imidazole derivative as a hydrogen donor was developed for highly enantioselective reactions. acs.org
Advanced Materials: Imidazole-based compounds are being explored for applications in the production of advanced materials, including ionic liquids and functional polymers. uminho.pt Their ability to form stable complexes and participate in specific intermolecular interactions makes them valuable building blocks for materials with tailored properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 1-(3,4-Dimethylbenzyl)imidazole?
- Answer : Common synthetic routes include:
-
Multi-component reactions : Combining benzyl halides, imidazole derivatives, and dimethyl-substituted aryl precursors under reflux conditions. For example, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole was synthesized via a one-pot method using ammonium acetate as a catalyst in ethanol .
-
Nucleophilic substitution : Reacting imidazole with 3,4-dimethylbenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF. Similar methodologies are described for sulfonyl-substituted imidazoles .
-
Catalytic hydrogenation : Reducing nitro or cyano intermediates attached to the benzyl group to achieve the final dimethylbenzyl substitution .
Table 1: Representative Synthetic Conditions
Method Reagents/Conditions Yield (%) Reference Multi-component NH₄OAc, ethanol, reflux 75–85 Nucleophilic Substitution NaH, DMF, 80°C 60–70 Catalytic Reduction H₂/Pd-C, THF, RT 80–90
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
-
¹H/¹³C NMR : Aromatic protons in the 3,4-dimethylbenzyl group appear as multiplets at δ 6.8–7.3 ppm, while imidazole protons resonate as singlets near δ 7.5–8.0 ppm. Methyl groups show peaks at δ 2.2–2.5 ppm .
-
IR Spectroscopy : Stretching vibrations for C=N (1666 cm⁻¹) and NH (3448 cm⁻¹) confirm the imidazole core .
-
Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₂H₁₄N₂ (e.g., m/z 186.12) .
Table 2: Key Spectral Data
Technique Key Signals Reference ¹H NMR δ 2.2–2.5 (CH₃), δ 7.5–8.0 (imidazole) IR 1666 cm⁻¹ (C=N), 3448 cm⁻¹ (NH)
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions diversify this compound derivatives?
- Answer : Late-stage functionalization via Pd catalysis enables regioselective modifications:
- C–H activation : Direct arylation at the imidazole C2/C5 positions using aryl bromides (e.g., 4-bromotoluene) with Pd(OAc)₂ as a catalyst and XPhos as a ligand .
- Suzuki–Miyaura coupling : Introducing biaryl groups via boronic acid coupling. For example, 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives were synthesized with yields >80% .
Q. What computational and crystallographic methods support the structural analysis of this compound derivatives?
- Answer :
-
X-ray crystallography : Resolves substituent orientation and hydrogen-bonding networks. For example, 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole showed a planar imidazole ring with dihedral angles of 85° between aryl groups .
-
DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Studies on similar imidazoles correlate calculated Mulliken charges with experimental reactivity .
Table 3: Crystallographic Data for a Representative Derivative
Parameter Value Reference Dihedral angle 85° (imidazole vs. aryl) H-bond length 2.89 Å (N–H···O)
Contradictions and Methodological Challenges
- Synthetic Yields : While multi-component reactions in ethanol achieve ~85% yields , NaH-mediated substitutions in DMF yield ≤70% due to side reactions . Researchers must optimize base strength and solvent polarity.
- Regioselectivity in Pd Catalysis : Cross-coupling at C2 vs. C5 positions varies with steric hindrance; bulky ligands favor C5 functionalization .
Key Omissions from Unreliable Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
